

# Apicidin mutagenicity chromosome aberration micronucleus test results

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## Compound Focus: Apicidin

CAS No.: 183506-66-3

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## Genotoxicity Test Results for Apicidin and Derivatives

Test Compound	Ames Test (Bacterial Reverse Mutation)	In Vitro Chromosomal Aberration Test (CHO cells)	In Vivo Micronucleus Test (Rodents)
Apicidin	Negative (with and without metabolic activation) [1]	<b>Positive:</b> Significant increase in total chromosomal aberrations [1]	<b>Positive:</b> Mutagenic activity at the highest dose (1000 µM/kg) [1]
Derivatives (SD-0203, SD-2007)	Negative [1]	<b>Negative:</b> No significant mutagenic potency observed [1]	<b>Positive:</b> Dose-dependent increase in micronucleated polychromatic erythrocytes (MNPCEs) [1]

## Detailed Experimental Protocols

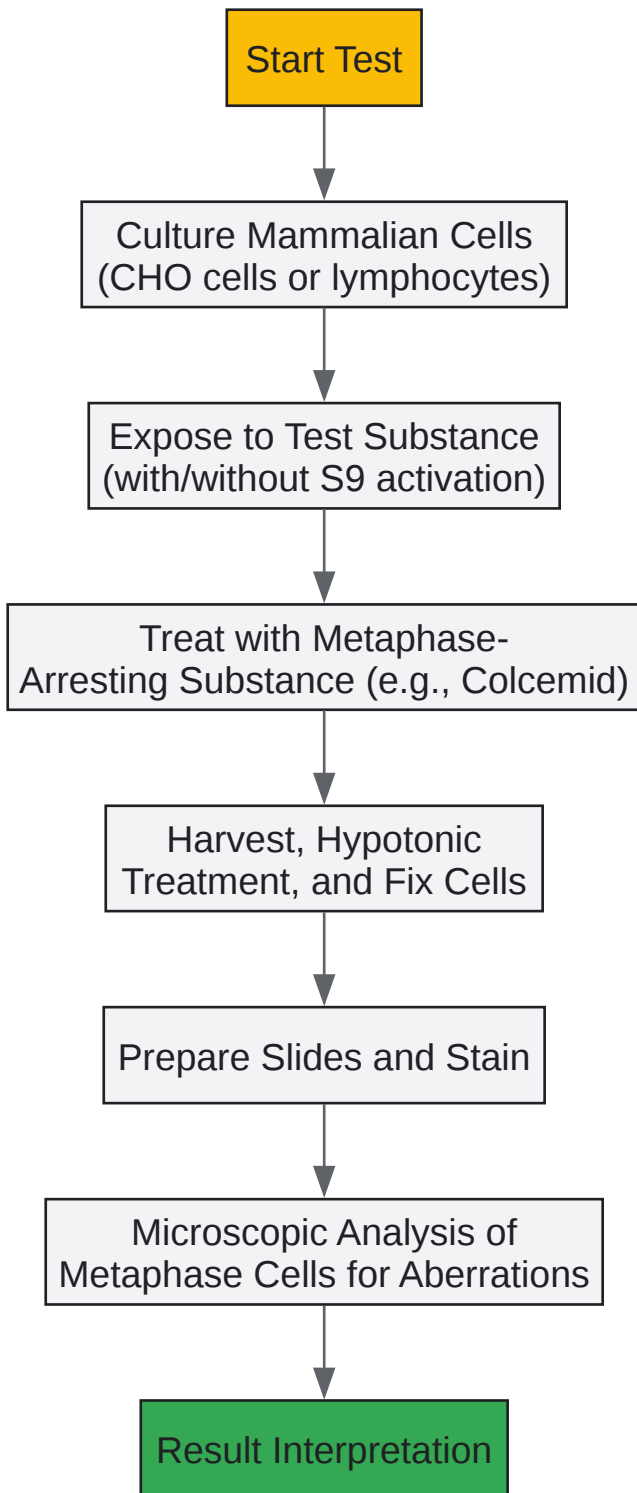
For researchers looking to conduct these tests, the following outlines the core methodologies based on regulatory guidelines.

## In Vitro Mammalian Chromosomal Aberration Test

This test identifies agents that cause structural chromosomal damage in cultured mammalian cells [2].

- **Test System:** Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes [1] [2].
- **Metabolic Activation:** Tests are conducted both **with and without** an exogenous metabolic activation system, typically a co-factor-supplemented post-mitochondrial fraction (S9) from rat livers [2].
- **Procedure:**
  - **Exposure:** Cell cultures are exposed to a range of concentrations of the test substance for a predetermined period, usually about 1.5 normal cell cycle lengths [2] [3].
  - **Metaphase Arrest:** After exposure, cells are treated with a metaphase-arresting substance (e.g., Colcemid or colchicine) [2].
  - **Harvesting and Staining:** Cells are harvested, subjected to a hypotonic solution, fixed, and stained [2] [3].
  - **Analysis:** Metaphase cells are analyzed microscopically for structural chromosomal aberrations. A minimum of analyzable cells per concentration is recommended [2].

The following diagram illustrates the workflow for this test:



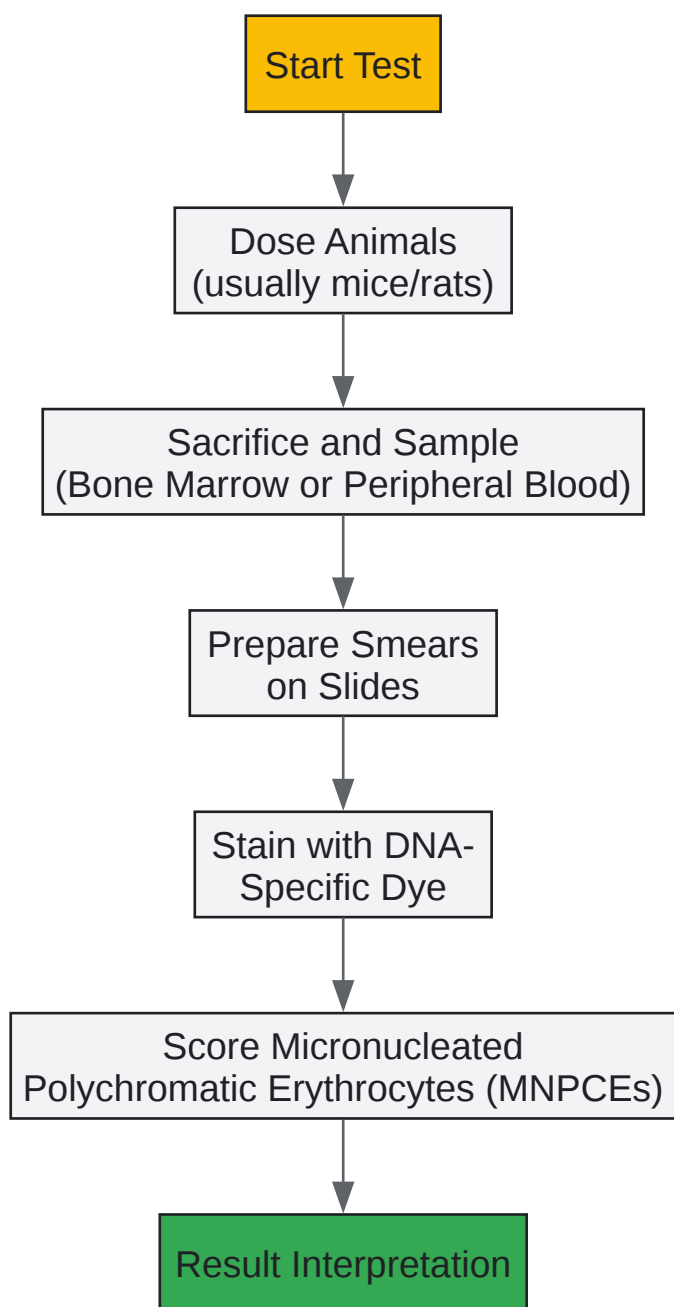
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## In Vivo Mammalian Erythrocyte Micronucleus Test

This test identifies substances that cause chromosomal or mitotic apparatus damage in an intact animal system [4] [5].

- **Test System:** Typically mice or rats. Bone marrow or peripheral blood (especially in mice) can be used [4] [5].
- **Procedure:**
  - **Dosing:** Animals are exposed to the test substance by an appropriate route (e.g., oral gavage, intraperitoneal injection) [4].
  - **Sampling:** Animals are sacrificed at appropriate times after treatment. Bone marrow is extracted from femurs or tibias, or peripheral blood is collected [4].
  - **Slide Preparation:** Smear preparations are made and stained with DNA-specific stains (e.g., acridine orange) to differentiate immature (polychromatic) and mature erythrocytes [4] [5].
  - **Analysis:** Slides are analyzed microscopically for the presence of **micronucleated polychromatic erythrocytes (MNPCEs)**. The ratio of polychromatic to normochromatic erythrocytes (PCE/NCE) is also calculated as an indicator of bone marrow toxicity [1] [4]. At least animals per sex are used in each group [4].

The workflow for this test is as follows:



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## Troubleshooting Common Experimental Issues

- **Unexpected Negative Result in *In Vivo* Micronucleus Test:** If a compound known to be clastogenic *in vitro* gives a negative *in vivo* result, verify that the compound or its active metabolites can reach the target tissue (bone marrow). The test is not appropriate if the test substance or reactive metabolite cannot reach the bone marrow [4].

- **High Background in Controls:** Ensure that concurrent positive controls (e.g., Cyclophosphamide with activation, Mitomycin C without) show a clear, statistically significant increase in aberrations or MNPCEs to demonstrate the test system's sensitivity [2] [4].
- **Cytotoxicity:** In the chromosomal aberration test, if the highest concentration tested causes excessive cytotoxicity (e.g., a reduction in mitotic index >50%), the results may be compromised, and the test may need to be repeated at lower doses [2].

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## References

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To cite this document: Smolecule. [Apicidin mutagenicity chromosome aberration micronucleus test results]. Smolecule, [2026]. [Online PDF]. Available at:

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